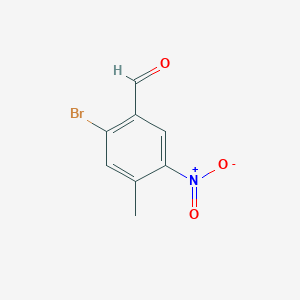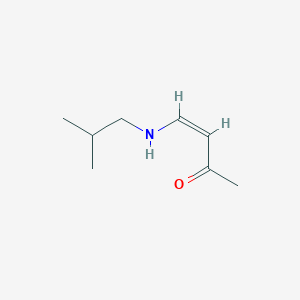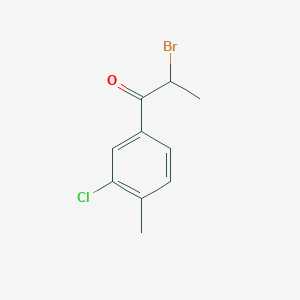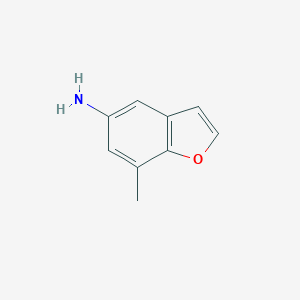
2-Methyl-4-(4-methylphenyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-(4-methylphenyl)phenol represents a class of organic compounds known for their diverse applications in chemical synthesis, material science, and potentially in pharmacology due to their structural uniqueness and functional versatility. Although specific studies directly mentioning "2-Methyl-4-(4-methylphenyl)phenol" are limited, insights can be derived from closely related phenolic compounds which share similar structural motifs and functional groups.
Synthesis Analysis
The synthesis of compounds closely related to 2-Methyl-4-(4-methylphenyl)phenol often involves catalytic reactions, with the Petasis reaction being a notable method for synthesizing alkylaminophenol compounds. These processes underscore the importance of catalysis in forming complex organic structures from simpler precursors (Ulaş, 2021).
Molecular Structure Analysis
The molecular structure of phenolic compounds similar to 2-Methyl-4-(4-methylphenyl)phenol has been extensively studied using spectroscopic techniques (FTIR, UV, NMR) and computational methods (DFT calculations). These studies reveal detailed information on bond lengths, dihedral angles, and electronic properties such as HOMO-LUMO energies, offering insights into the molecular geometry and electronic structure (Ulaş, 2021).
Chemical Reactions and Properties
Research on related phenolic compounds highlights their participation in various chemical reactions, including oxidative polycondensation and Schiff base formation. These reactions not only demonstrate the reactivity of the phenolic OH group but also the ability of the aromatic framework to engage in complexation with metals, leading to novel materials with potential applications in catalysis and material science (Kaya & Yildirim, 2007).
Physical Properties Analysis
The physical properties of compounds structurally related to 2-Methyl-4-(4-methylphenyl)phenol, such as thermal stability and molecular weight, have been characterized through techniques like TG-DTA and SEC. These studies provide valuable information on the thermal behavior and the polymeric nature of phenolic compounds, indicating their suitability for applications requiring high thermal stability (Kaya & Yildirim, 2007).
Chemical Properties Analysis
The chemical properties of phenolic compounds, including their redox behavior, electronic transitions, and interaction with light, have been explored through electrochemical studies and UV-Vis spectroscopy. These investigations shed light on the compounds' potential as electronic materials, dyes, and in other applications requiring specific optical or electronic properties (Kaya & Yildirim, 2007).
科学的研究の応用
Spectroscopic and Structural Analysis
A study by Ulaş (2021) focused on a structurally related alkylaminophenol compound, synthesized via the Petasis reaction. The compound was subjected to spectroscopic analyses including FTIR, UV, NMR, and computational studies to understand its structural properties. Quantum chemical calculations, including density functional theory (DFT), were performed to analyze the electronic and structural characteristics, including bond lengths, angles, HOMO-LUMO energies, and non-linear optical (NLO) properties. The study provided insights into the molecular properties of such compounds, highlighting their theoretical and experimental compatibility (Ulaş, 2021).
Biological and Electrochemical Evaluation
Shabbir et al. (2016) synthesized novel ON donor Schiff bases and characterized them through various spectroscopic and analytical techniques. The study included X-ray diffraction analysis and explored their biological activities, notably in DNA protection against hydroxyl free radicals. Electrochemical properties were also assessed, revealing insights into the electron oxidation products and their interaction with DNA, suggesting potential applications in biological systems (Shabbir et al., 2016).
Thermal Degradation Studies
Doğan and Kaya (2007) investigated the thermal degradation of oligomeric compounds related to 2-Methyl-4-(4-methylphenyl)phenol and their metal complex compounds. Thermogravimetric analysis was employed to understand the decomposition kinetics and thermal stability, revealing that thermal stabilities vary across different metal complexes. Such studies are crucial for applications in materials science, especially in designing thermally stable polymers and composites (Doğan & Kaya, 2007).
Synthesis and Characterization of Novel Compounds
Research by Acharyya et al. (2003) showcased an unprecedented chemical transformation involving a compound structurally similar to 2-Methyl-4-(4-methylphenyl)phenol, mediated by ruthenium and osmium, where a methyl group migrates to the metal center. This study highlights the potential for novel synthetic pathways in organometallic chemistry, offering new avenues for catalyst development and synthetic organic chemistry (Acharyya et al., 2003).
Anticancer Activity
A study on a Schiff base compound synthesized from vanillin and p-anisidin, structurally related to 2-Methyl-4-(4-methylphenyl)phenol, investigated its anticancer activity against T47D breast cancer cells. The compound demonstrated weak activity, providing a foundation for further research into potential anticancer agents (Sukria et al., 2020).
特性
IUPAC Name |
2-methyl-4-(4-methylphenyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-10-3-5-12(6-4-10)13-7-8-14(15)11(2)9-13/h3-9,15H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZOPTDFDBYNAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366233 |
Source


|
| Record name | 2-methyl-4-(4-methylphenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(4-methylphenyl)phenol | |
CAS RN |
175136-31-9 |
Source


|
| Record name | 3,4′-Dimethyl[1,1′-biphenyl]-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-methyl-4-(4-methylphenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

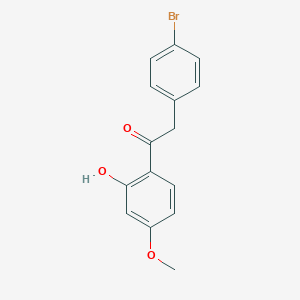
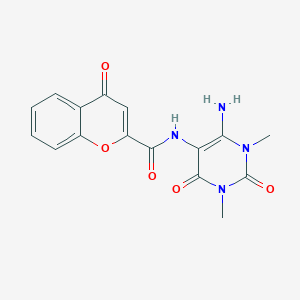
![3-[(Cyanoacetyl)amino]benzoic acid](/img/structure/B68005.png)
![5-[3,5-bis(trifluoromethyl)phenyl]-2H-tetrazole](/img/structure/B68006.png)
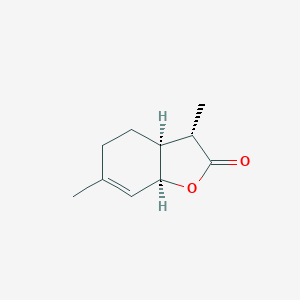
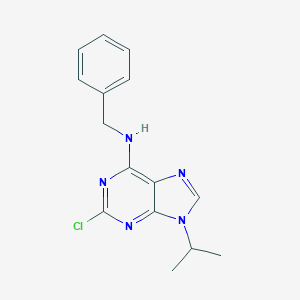
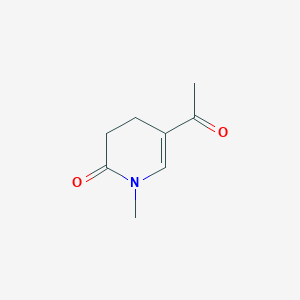
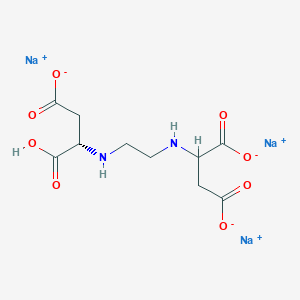
![Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (3S-cis)-(9CI)](/img/structure/B68023.png)
